POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI
Description
Significance of Polymeric Scaffolds in Modern Organic and Materials Chemistry
Polymeric scaffolds serve as foundational structures in a vast array of chemical applications. Their long-chain nature and the ability to be functionalized with various chemical moieties allow for the creation of materials with tailored properties. In materials chemistry, these scaffolds are integral to the development of advanced materials such as hydrogels, thin films, and nanoparticles. The polymer backbone provides mechanical stability and processability, while the functional side chains dictate the material's chemical and physical behavior.
In organic chemistry, polymeric scaffolds have revolutionized the field of catalysis. By immobilizing catalytically active molecules onto a polymer support, chemists can create heterogeneous catalysts that are easily separable from the reaction mixture. This simplifies product purification and allows for the recovery and reuse of often expensive catalysts, aligning with the principles of green chemistry. Furthermore, the polymer matrix can influence the catalyst's microenvironment, sometimes leading to enhanced activity or selectivity compared to its homogeneous counterpart. The use of polymeric scaffolds is a versatile strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high efficiency and selectivity of the former with the practical advantages of the latter.
Enantiomerically Pure Pyrrolidine (B122466) Systems in Asymmetric Synthesis and Catalysis
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in organic chemistry. benthamdirect.com When substituted in a way that creates a stereogenic center, chiral pyrrolidine derivatives become powerful tools in asymmetric synthesis. The natural amino acid proline, which features a pyrrolidine ring, is a well-known organocatalyst capable of promoting a variety of enantioselective transformations. benthamdirect.com
The efficacy of enantiomerically pure pyrrolidine systems in asymmetric catalysis stems from their ability to form chiral transient intermediates, such as enamines and iminium ions, with carbonyl compounds. This mode of activation allows for highly stereocontrolled bond formations. The conformational rigidity of the pyrrolidine ring and the defined spatial orientation of its substituents create a chiral pocket around the reactive center, effectively directing the approach of incoming reagents to one face of the substrate, thus leading to the preferential formation of one enantiomer of the product. The development of synthetic pyrrolidine-based catalysts, often derived from proline or other chiral precursors, has expanded the scope of organocatalysis to a wide range of reactions, including aldol (B89426) and Michael additions, Mannich reactions, and cycloadditions. dntb.gov.uabenthamdirect.com
Contextualization of Nitrophenyl-Substituted Pyrrolidines in Functional Architectures
The incorporation of a nitrophenyl group onto a pyrrolidine scaffold introduces specific electronic and photophysical properties that can be harnessed in the design of functional materials. The nitro group is a strong electron-withdrawing moiety, which can significantly influence the electron density of the aromatic ring and, by extension, the entire molecule. This electronic perturbation can be exploited in several ways.
In the context of catalysis, the electronic nature of the nitrophenyl substituent can modulate the reactivity of the pyrrolidine catalyst. For instance, it can affect the pKa of the pyrrolidine nitrogen, influencing its nucleophilicity and its ability to activate substrates. Furthermore, the aromatic ring can engage in non-covalent interactions, such as π-π stacking, with substrates or transition states, which can play a role in the stereochemical outcome of a reaction.
Beyond catalysis, nitrophenyl-substituted pyrrolidines are of interest in the field of materials science, particularly for applications in nonlinear optics (NLO). The combination of an electron-donating group (the pyrrolidine nitrogen) and a strong electron-accepting group (the nitro group) connected by a conjugated system (the phenyl ring) creates a push-pull chromophore. Such molecules can exhibit large second-order NLO responses, making them candidates for use in electro-optic devices. When these chiral chromophores are incorporated into a polymer architecture, the resulting material can exhibit enhanced and stable NLO properties.
Overview of Research Directions for Chiral Poly(((S)-1-(4-Nitrophenyl)-2-Pyrrolidine) Architectures
POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDINE)) represents a class of functional polymers where the chiral (S)-1-(4-nitrophenyl)-2-pyrrolidine moiety is typically a pendant group attached to a polymer backbone, such as a polyacrylate or polymethacrylate (B1205211). Research into these architectures is multifaceted, exploring their synthesis, characterization, and application in various advanced chemical systems.
Synthesis and Characterization: A primary research direction involves the synthesis of the corresponding monomer, such as [(S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethyl]acrylate, and its subsequent polymerization. Studies focus on controlling the polymerization process to obtain polymers with well-defined molecular weights and low polydispersity. Characterization of these polymers involves techniques to determine their chemical structure (NMR, FTIR), molecular weight (GPC), thermal properties (TGA, DSC), and chiroptical properties (circular dichroism).
Asymmetric Catalysis: A significant area of investigation is the use of these polymers as recoverable and reusable organocatalysts in asymmetric synthesis. The chiral pyrrolidine side chains are expected to catalyze reactions such as Michael additions and aldol reactions with high enantioselectivity. Research in this area aims to evaluate the catalytic efficiency of the polymer-supported catalyst compared to its low-molecular-weight analogue and to explore the influence of the polymer backbone on the catalytic performance. The ease of recovery and potential for use in continuous flow reactors are also key research interests.
Functional Materials: The presence of the nitrophenyl-pyrrolidine side chain also makes these polymers interesting for materials science applications. Their chiroptical properties are a subject of study, with potential applications in chiral recognition and sensing. Furthermore, the push-pull electronic structure of the side chain suggests potential for NLO applications, and research may focus on fabricating thin films of the polymer and measuring their second-order NLO response.
The following table provides a summary of the key research directions for this class of polymers:
| Research Direction | Key Objectives |
| Synthesis and Polymerization | - Development of efficient synthetic routes to the chiral monomer.- Controlled polymerization to achieve well-defined polymer architectures.- Comprehensive characterization of the resulting polymers. |
| Asymmetric Organocatalysis | - Application as a recoverable catalyst in enantioselective reactions.- Investigation of the effect of the polymer support on catalytic activity and selectivity.- Exploration of catalyst recyclability and use in continuous flow systems. |
| Functional Materials | - Study of the chiroptical properties for sensing and recognition.- Evaluation of nonlinear optical properties for electro-optic applications.- Fabrication and characterization of polymer thin films. |
Properties
CAS No. |
152100-47-5 |
|---|---|
Molecular Formula |
(C14H16N2O4)n |
Synonyms |
POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI& |
Origin of Product |
United States |
Monomer Synthesis and Stereochemical Control Strategies
Stereoselective Synthesis of (S)-1-(4-Nitrophenyl)-2-Pyrrolidine Building Blocks
The foundation of the target polymer's properties lies in the stereochemically pure (S)-enantiomer of its monomer. The synthesis of this building block is therefore focused on methods that can establish and maintain the chiral center at the C2 position of the pyrrolidine (B122466) ring.
Enantioselective Methodologies for Pyrrolidine Ring Formation
The construction of the chiral pyrrolidine ring is the most critical step in the monomer synthesis. Several stereoselective methods are employed in organic synthesis to produce enantiomerically pure pyrrolidines. tandfonline.com The most common and reliable approach involves utilizing a chiral precursor from the "chiral pool." nih.gov
(S)-proline, a naturally occurring amino acid, is an ideal starting material. Its inherent (S)-stereochemistry provides a direct and efficient route to the desired pyrrolidine core, circumventing the need for complex asymmetric catalysis or chiral resolution steps. nih.govresearchgate.net The carboxylic acid group of proline can be reduced to a hydroxymethyl group to form (S)-prolinol, a versatile intermediate for further functionalization. researchgate.net
Alternative methods include asymmetric [3+2] cycloaddition reactions between alkenes and azomethine ylides. osaka-u.ac.jpua.esacs.org These reactions can generate multiple stereocenters simultaneously with high diastereoselectivity. ua.esacs.org Furthermore, intramolecular cyclization of acyclic precursors and the catalytic hydrogenation of substituted pyrroles are also viable, albeit sometimes more complex, pathways to chiral pyrrolidines. organic-chemistry.orgresearchgate.net
Table 1: Comparison of Enantioselective Pyrrolidine Synthesis Methodologies
| Methodology | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Pool Synthesis | (S)-Proline or (S)-4-Hydroxyproline | LiAlH₄ or NaBH₄ for reduction | High enantiopurity, readily available starting material, straightforward pathway. nih.govresearchgate.net | Limited to the inherent stereochemistry of the starting material. |
| Asymmetric [3+2] Cycloaddition | Azomethine ylides, chiral alkenes | Silver or copper catalysts | Can create multiple stereocenters, high diastereoselectivity. ua.esacs.org | Requires careful design of substrates and catalysts, potential for side reactions. |
| Intramolecular Cyclization | Acyclic amino-alkenes | Transition metal catalysts (e.g., Palladium, Gold) | Good for creating substituted pyrrolidines. osaka-u.ac.jporganic-chemistry.org | Substrate synthesis can be complex. |
| Asymmetric Hydrogenation | Substituted pyrroles or enamines | Chiral Rhodium or Iridium catalysts | High diastereoselectivity possible. organic-chemistry.orgresearchgate.net | Requires high-pressure hydrogen, catalyst can be expensive. |
Introduction of the 4-Nitrophenyl Moiety: Regioselectivity and Reaction Pathways
With the chiral pyrrolidine core established, the next step is the regioselective introduction of the 4-nitrophenyl group at the nitrogen atom. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrrolidine nitrogen acts as the nucleophile, attacking an activated aromatic ring.
The most common substrate for this reaction is 1-fluoro-4-nitrobenzene. The fluorine atom is an excellent leaving group, and the strong electron-withdrawing effect of the para-nitro group activates the aromatic ring toward nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the hydrofluoric acid (HF) byproduct.
An alternative pathway is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method can couple the pyrrolidine with an aryl halide (e.g., 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene) and offers a broader substrate scope and often milder reaction conditions than traditional SNAr reactions.
Strategies for Chiral Fidelity Preservation During Synthesis
Throughout the synthetic sequence, maintaining the stereochemical integrity of the C2 chiral center is paramount. nih.gov Once the pyrrolidine ring is formed from a chiral precursor like (S)-proline, the stereocenter is generally robust and not prone to epimerization under standard reaction conditions.
Key strategies to preserve chiral fidelity include:
Avoiding Harsh Conditions: Reactions are conducted under the mildest possible conditions. For the N-arylation step, temperatures are controlled to prevent any potential side reactions or degradation that could compromise the chiral center.
Use of Protective Groups: If the starting pyrrolidine derivative has other reactive functional groups, they may be protected to prevent them from interfering with the N-arylation reaction. However, for the direct arylation of (S)-prolinol, protection is often unnecessary if the reaction conditions are chosen carefully.
Stable Intermediates: The synthesis proceeds through stable intermediates. The (S)-pyrrolidine core, once formed, does not typically undergo ring-opening or other reactions that would lead to racemization. acs.org
Functionalization of the (S)-1-(4-Nitrophenyl)-2-Pyrrolidine Unit for Polymerization
To create the final polymer, the monomer must contain a polymerizable group. This is accomplished by derivatizing the (S)-1-(4-nitrophenyl)-2-pyrrolidine building block with a suitable moiety, most commonly an acrylate (B77674) or methacrylate (B99206) group. researchgate.net
Design of Polymerizable Moieties (e.g., Acrylate, Methacrylate)
Acrylate and methacrylate groups are ideal for polymerization due to their ability to undergo free-radical or controlled radical polymerization (e.g., RAFT, ATRP). researchgate.netresearchgate.net The choice between acrylate and methacrylate can influence the properties of the resulting polymer; polymethacrylates generally have greater thermal stability and a higher glass transition temperature than the corresponding polyacrylates.
The functional handle for attaching these groups is typically the hydroxyl group of (S)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (the product derived from the reduction of (S)-proline and subsequent N-arylation).
Derivatization Techniques to Enable Polymerization Pathways
The most direct method for introducing the polymerizable moiety is through esterification. The hydroxyl group of the pyrrolidine methanol (B129727) derivative is reacted with an activated form of acrylic or methacrylic acid.
Common derivatization techniques include:
Reaction with Acyl Chlorides: (S)-1-(4-nitrophenyl)-2-pyrrolidinemethanol is reacted with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) at low temperatures to form the corresponding ester. This is a highly efficient and common laboratory method.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325) coupling agent to facilitate the esterification of the alcohol with acrylic acid or methacrylic acid directly. This avoids the need to handle highly reactive acyl chlorides.
The successful attachment of the methacrylate or acrylate group yields the final monomer, POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI)yl)methyl methacrylate or acrylate, ready for polymerization.
Table 2: Derivatization Techniques for Polymerizable Monomer Synthesis
| Technique | Pyrrolidine Reactant | Reagent | Resulting Moiety | Key Conditions |
|---|---|---|---|---|
| Acyl Chloride Esterification | (S)-1-(4-Nitrophenyl)-2-pyrrolidinemethanol | Acryloyl Chloride | Acrylate Ester | Anhydrous solvent (e.g., DCM, THF), base (e.g., Et₃N), 0 °C to room temp. |
| Acyl Chloride Esterification | (S)-1-(4-Nitrophenyl)-2-pyrrolidinemethanol | Methacryloyl Chloride | Methacrylate Ester | Anhydrous solvent (e.g., DCM, THF), base (e.g., Et₃N), 0 °C to room temp. nih.gov |
| Steglich Esterification | (S)-1-(4-Nitrophenyl)-2-pyrrolidinemethanol | Methacrylic Acid | Methacrylate Ester | DCC, DMAP (catalyst), anhydrous solvent (e.g., DCM). |
Optimization of Synthetic Pathways for Scalability and Purity
The efficient synthesis of POLY(((S)-1-(4-nitrophenyl)-2-pyrrolidinemethanol)) on a large scale, while maintaining high chemical and stereochemical purity, is contingent upon optimized synthetic pathways for its monomer, (S)-1-(4-nitrophenyl)-2-pyrrolidinemethanol. Research in this area focuses on developing robust, cost-effective, and scalable methods that ensure the production of a high-purity monomer, which is critical for the subsequent polymerization process and the final properties of the polymer.
Monomer Synthesis Strategies
The synthesis of chiral pyrrolidine derivatives, such as the monomer for the target polymer, often starts from readily available chiral precursors. A common and effective strategy involves the use of (S)-proline as a starting material. The synthesis typically proceeds through the formation of an intermediate that can be functionalized, followed by reduction to yield the desired pyrrolidinemethanol structure.
One optimized pathway involves the creation of a Weinreb amide intermediate from N-protected (S)-proline. This intermediate is then reacted with a Grignard reagent corresponding to the desired aryl group, in this case, a 4-nitrophenyl magnesium halide. The subsequent step is a controlled reduction of the resulting ketone to the alcohol, followed by deprotection to yield the final monomer. This method offers good control over the stereochemistry at the 2-position of the pyrrolidine ring.
Another approach for scalable synthesis of chiral pyrrolidines involves continuous flow protocols. nih.gov These systems allow for rapid and highly controlled reactions, often leading to higher yields and purity in shorter reaction times compared to traditional batch processes. nih.gov For instance, a continuous flow setup can be designed for the key coupling and reduction steps, minimizing side reactions and facilitating purification.
The table below outlines a comparison of different synthetic methodologies that can be adapted for the synthesis of (S)-1-(4-nitrophenyl)-2-pyrrolidinemethanol, highlighting key parameters relevant to scalability and purity.
| Synthetic Method | Key Features | Advantages for Scalability | Purity Considerations |
| Weinreb Amide Route | Two-step conversion of N-protected proline to the target alcohol via a ketone intermediate. | Robust and well-established chemistry, amenable to scale-up. | High stereochemical retention. Purification of intermediates is often straightforward. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream within a microreactor. nih.gov | Excellent heat and mass transfer, leading to faster reactions and higher yields. nih.gov Enhanced safety for handling reactive intermediates. nih.gov | Precise control over reaction parameters minimizes byproduct formation, leading to higher purity. nih.gov |
| Ring-Closing Enyne Metathesis | Construction of the pyrrolidine ring from acyclic precursors. organic-chemistry.orgnih.gov | Can be catalyzed by air-stable ruthenium catalysts under mild conditions. organic-chemistry.orgnih.gov | Good functional group tolerance, but may require careful catalyst selection to avoid side reactions. organic-chemistry.org |
Stereochemical Control and Purification
Maintaining the stereochemical integrity of the chiral center is paramount. The use of (S)-proline as a starting material inherently sets the stereochemistry. However, subsequent reaction steps must be carefully controlled to prevent racemization. For instance, the choice of reducing agent for the ketone intermediate in the Weinreb amide route can influence the stereochemical outcome of the newly formed hydroxyl group.
For achieving the highest purity, especially enantiomeric purity, chromatographic techniques are often employed. Preparative chiral stationary phase chromatography is a powerful method for separating enantiomers on a large scale, ensuring that the monomer used for polymerization is of the highest possible optical purity. nih.gov This is crucial as even small amounts of the undesired enantiomer can significantly impact the properties of the final chiral polymer.
Polymerization and Polymer Purification
While specific literature on the polymerization of (S)-1-(4-nitrophenyl)-2-pyrrolidinemethanol is not extensively detailed, analogous systems suggest that ring-opening polymerization (ROP) could be a viable method if the monomer is in a suitable cyclic form, such as a lactone or lactam derived from the parent structure. The optimization of ROP often involves careful selection of catalysts and reaction conditions, such as temperature and solvent, to control the polymer's molecular weight and polydispersity. nih.gov
Alternatively, the monomer can be functionalized to introduce a polymerizable group, such as an acrylate. The resulting vinyl-type monomer can then undergo chain-growth polymerization methods like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.com These controlled radical polymerization techniques offer excellent control over the polymer architecture. mdpi.com
The purification of the final polymer, POLY(((S)-1-(4-nitrophenyl)-2-pyrrolidinemethanol)), is critical to remove any unreacted monomer, catalyst residues, and low molecular weight oligomers. Size exclusion chromatography (SEC) is a common technique used to separate polymers based on their size, effectively purifying the desired high molecular weight polymer. The purity and molecular weight distribution of the final polymer are typically characterized by analytical techniques such as gel permeation chromatography (GPC), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. mdpi.com
Polymerization Mechanisms and Methodologies for Chiral Poly S 1 4 Nitrophenyl 2 Pyrrolidine Structures
Chain-Growth Polymerization Approaches
Chain-growth polymerization, a process where monomers add to a growing polymer chain one at a time, is a principal strategy for synthesizing Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine)). pressbooks.pubnih.govlibretexts.org This approach offers pathways to control the polymer's molecular weight and architecture. The formation of high molecular weight polymers occurs rapidly in these reactions. stanford.edu
Radical Polymerization of (S)-1-(4-Nitrophenyl)-2-Pyrrolidine Monomers
Radical polymerization is a versatile technique that can be applied to a wide variety of monomers. nih.gov The process involves initiation, propagation, termination, and transfer steps. nih.gov For the polymerization of (S)-1-(4-nitrophenyl)-2-pyrrolidine-containing monomers, a vinyl group or other polymerizable moiety would need to be attached to the core molecule, for example, as in (S)-1-(4-nitrophenyl)-2-pyrrolidinemethyl]methacrylate. chemicalbook.com
To achieve well-defined polymer architectures with controlled molecular weights and low polydispersity, controlled/living radical polymerization (CLRP) techniques are employed. nih.gov These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. psu.edu
Atom Transfer Radical Polymerization (ATRP) is a powerful CLRP method that utilizes a transition-metal catalyst (e.g., copper or iron complexes) to reversibly activate and deactivate the growing polymer chains. acs.orgcmu.edu This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu The rate of polymerization in ATRP can be influenced by factors such as temperature and the choice of solvent. acs.org For a monomer like an acrylate (B77674) derivative of (S)-1-(4-nitrophenyl)-2-pyrrolidine, an ATRP system would typically consist of the monomer, an alkyl halide initiator, and a catalyst complex. acs.org
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another highly versatile CLRP technique that can be used to polymerize a wide range of monomers. nih.govresearchgate.net RAFT polymerization employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization process. researchgate.net This technique is known for its tolerance to a variety of functional groups and reaction conditions. The synthesis of polymers with reactive end-groups is a key feature of RAFT polymerization. researchgate.net
Table 1: Comparison of Controlled/Living Radical Polymerization Techniques
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) |
|---|---|---|
| Mediator | Transition-metal catalyst (e.g., Cu, Fe) acs.orgcmu.edu | Thiocarbonylthio chain transfer agent researchgate.net |
| Key Advantage | Well-established for a variety of monomers. | High tolerance to functional groups and solvents. |
| Potential Challenge | Catalyst removal can be necessary. | Synthesis of the RAFT agent may be required. researchgate.net |
| Applicable Monomers | Styrenes, (meth)acrylates, acrylonitrile. acs.org | Wide range including (meth)acrylates, styrenes, acrylamides. nih.gov |
Kinetics and Thermodynamics of Radical Propagation and Termination
The kinetics of radical polymerization are governed by the rates of initiation, propagation, and termination. youtube.com The rate of propagation is dependent on the monomer and growing radical concentrations. libretexts.org The termination step, which can occur via combination or disproportionation, is a second-order process with respect to the radical concentration. stanford.edu
Thermodynamically, the polymerization is favorable if the change in Gibbs free energy (ΔG) is negative. stanford.edu This is generally the case for the conversion of the monomer's double bond into two single bonds in the polymer backbone.
Ionic Polymerization Strategies (Anionic, Cationic)
Ionic polymerization, which proceeds via ionic intermediates, offers another avenue for the synthesis of Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine).
Anionic polymerization is particularly well-suited for monomers with electron-withdrawing groups. researchgate.net Given the presence of the electron-withdrawing nitrophenyl group in the target monomer, anionic polymerization could be a viable approach, provided a suitable polymerizable group is present. The polymerization proceeds through carbanionic active species. researchgate.net
Cationic polymerization is effective for monomers with electron-donating groups. rsc.org While less likely for a monomer dominated by the electron-withdrawing nitro group, modifications to the monomer structure could potentially render it susceptible to cationic polymerization. Brønsted acids have been shown to be effective catalysts for the cationic chain-growth polymerization of certain heterocyclic monomers. rsc.org
A significant advantage of ionic polymerization is the potential for living polymerization, where termination and chain transfer reactions are absent. libretexts.org Living anionic polymerization, in particular, is a premier technique for synthesizing polymers with well-controlled architectures and narrow molecular weight distributions. capes.gov.br In a living polymerization, the molecular weight of the polymer increases linearly with monomer conversion, and the polydispersity index (PDI) remains low. libretexts.org The choice of solvent can significantly impact the kinetics of living anionic polymerization. rsc.org
Table 2: Research Findings in Living Anionic Polymerization of Related Systems
| Monomer System | Initiator/Conditions | Key Findings | Reference |
|---|---|---|---|
| Activated aziridines | Various alkali metal salts | Polymerization kinetics are influenced by solvent polarity and counter-ion. Living behavior maintained across a range of temperatures. | rsc.org |
| Styrene and 1,1-diphenylethylene (B42955) derivatives | Poly(styryl)lithium | Controlled end-functionalization of polymers. | mdpi.com |
| 2-Pyrrolidone | Potassium salt of 2-pyrrolidone | Polymerization exhibits zero-order kinetics with respect to the monomer. | researchgate.net |
Step-Growth Polymerization of Differentiated Monomers
Step-growth polymerization provides an alternative strategy for synthesizing polymers containing the (S)-1-(4-nitrophenyl)-2-pyrrolidine unit. wikipedia.orgnumberanalytics.com This method involves the reaction between bifunctional or multifunctional monomers to form dimers, trimers, and eventually long polymer chains. wikipedia.org Unlike chain-growth polymerization, each bond in a step-growth polymer is formed independently. pressbooks.publibretexts.org
For the synthesis of a polyamide incorporating the chiral pyrrolidine (B122466) structure, one could envision a reaction between a diamine derivative of (S)-1-(4-nitrophenyl)-2-pyrrolidine and a diacid or diacid chloride. pressbooks.publibretexts.org For example, a monomer could be designed where the pyrrolidine nitrogen acts as one amine functional group, and another amine is attached elsewhere, to be reacted with a diacid like adipic acid. libretexts.org Similarly, a polyester (B1180765) could be formed by reacting a diol derivative with a diacid. pressbooks.pub A high extent of reaction is necessary to achieve high molecular weight in step-growth polymerization. wikipedia.org
Polycondensation Reactions Involving Pyrrolidine and Nitrophenyl Functional Groups
Polycondensation represents a viable, albeit challenging, route for the synthesis of Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine)). This method would theoretically involve the step-growth polymerization of monomers containing the (S)-1-(4-nitrophenyl)-2-pyrrolidine moiety. The success of this approach hinges on the reactivity of the functional groups on the pyrrolidine and nitrophenyl rings.
One potential strategy involves the functionalization of the pyrrolidine ring or the nitrophenyl group with reactive moieties that can undergo condensation. For instance, introducing carboxylic acid or amine functionalities would enable the formation of polyamide or polyimide linkages. However, the inherent stability of the pyrrolidine and nitrophenyl rings makes direct polycondensation without prior functionalization difficult.
A significant challenge in this approach is the potential for side reactions involving the nitro group, which can be sensitive to the reaction conditions typically employed in polycondensation, such as high temperatures. Furthermore, maintaining the stereochemical integrity of the chiral center at the 2-position of the pyrrolidine ring throughout the polymerization process is a critical consideration.
Key Research Findings:
While direct polycondensation of (S)-1-(4-nitrophenyl)-2-pyrrolidine is not extensively documented, related studies on the polycondensation of monomers containing pyrrolidine and aromatic nitro groups provide valuable insights. Research has shown that the choice of activating agents and reaction conditions is crucial to prevent racemization and unwanted side reactions.
| Monomer System | Polymerization Conditions | Resulting Polymer | Key Observations |
| (S)-2-(aminomethyl)pyrrolidine and terephthaloyl chloride | Interfacial polymerization, room temperature | Chiral polyamide | High molecular weight polymer with retention of chirality. |
| 4-nitroaniline and isophthaloyl chloride | Solution polymerization, 150-200 °C | Aromatic polyamide | The nitro group remains intact under controlled heating. |
| (S)-proline derivative with a diacid | Melt polycondensation, >200 °C | Chiral polyesteramide | Potential for some degree of racemization at elevated temperatures. |
This table presents illustrative data from related polycondensation reactions to highlight potential outcomes and challenges.
Interfacial Polymerization and Bulk Polymerization Considerations
Both interfacial and bulk polymerization techniques offer distinct advantages and disadvantages for the synthesis of Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine)) via polycondensation.
Interfacial Polymerization:
This technique involves the reaction of two reactive monomers dissolved in two immiscible liquids. researchgate.net For the synthesis of a polymer containing the (S)-1-(4-nitrophenyl)-2-pyrrolidine unit, one monomer could be a derivative of this chiral compound dissolved in an aqueous phase, while the other monomer, typically a diacid chloride, would be in an organic phase. researchgate.net The polymerization occurs at the interface between the two liquids.
Advantages:
Mild Reaction Conditions: The reaction is often carried out at room temperature, which helps in preserving the chiral integrity of the monomer.
High Reaction Rates: The reaction at the interface is typically very fast. researchgate.net
High Molecular Weight: It is possible to obtain high molecular weight polymers.
Disadvantages:
Monomer Suitability: This method requires monomers that are soluble in immiscible solvent pairs and have high reactivity.
Control over Polymer Structure: It can be challenging to control the polymer's molecular weight and polydispersity.
Bulk Polymerization:
In bulk polymerization, only the monomers and a catalyst or initiator are present in the reaction vessel. The reaction is carried out by heating the mixture to a molten state.
Advantages:
High Purity: The resulting polymer is generally pure as no solvent is used.
Simple Process: The setup for bulk polymerization is relatively simple.
Disadvantages:
High Temperatures: The high temperatures required can lead to racemization of the chiral center and potential degradation of the nitro group.
Viscosity Control: The viscosity of the reaction mixture increases significantly as the polymerization progresses, making it difficult to control.
Heat Dissipation: Exothermic polymerization reactions can be difficult to control on a large scale.
Ring-Opening Polymerization of Cyclic Pyrrolidine Precursors
Ring-opening polymerization (ROMP) presents a powerful alternative for synthesizing polymers with well-defined architectures and preserved chirality. mdpi.com In this approach, a cyclic precursor containing the (S)-1-(4-nitrophenyl)-2-pyrrolidine moiety would be synthesized and subsequently polymerized.
A potential strategy would involve the synthesis of a strained cyclic olefin, such as a norbornene derivative, functionalized with the (S)-1-(4-nitrophenyl)-2-pyrrolidine group. mdpi.com The polymerization of this monomer using a suitable catalyst, such as a Grubbs-type ruthenium catalyst, would lead to the formation of a high molecular weight polymer with the chiral side chains regularly arranged along the polymer backbone. mdpi.com
Advantages of ROMP:
Control over Polymer Architecture: ROMP allows for excellent control over molecular weight, polydispersity, and polymer architecture. mdpi.com
Mild Reaction Conditions: The polymerization can often be carried out at or below room temperature, which is crucial for preserving chiral integrity.
Functional Group Tolerance: Many ROMP catalysts are tolerant to a wide range of functional groups, including the nitro group.
Illustrative Research on ROMP of Chiral Monomers:
| Monomer | Catalyst | Polymerization Conditions | Resulting Polymer Properties |
| Norbornene-functionalized quinine (B1679958) derivative | Grubbs 2nd Generation | DCM, 40°C, 3h | Well-defined polymer, high molecular weight, retention of chirality. mdpi.com |
| Chiral lactide | Tin(II) octoate | Bulk, 130°C | Polylactic acid with controlled stereochemistry. |
| (S)-β-butyrolactone | Organocatalyst | Toluene, 25°C | Chiral poly(hydroxybutyrate) with high stereoregularity. |
This table showcases the versatility of ROMP and other ring-opening methods in producing chiral polymers with desired characteristics.
Electrochemical Polymerization Techniques
Electrochemical polymerization is a powerful method for synthesizing conductive polymers directly on an electrode surface. psu.edu This technique is particularly relevant for pyrrole (B145914) and its derivatives, which can be electropolymerized to form highly conjugated, conductive films. dtic.milnih.gov
The synthesis of Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine)) via electrochemical methods would involve the oxidative polymerization of the corresponding monomer. The applied potential would initiate the formation of radical cations from the monomer, which then couple to form the polymer chain. nih.gov The presence of the nitrophenyl substituent would significantly influence the electronic properties of the monomer and the resulting polymer.
Research on the electrochemical polymerization of a related compound, 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, has demonstrated that such monomers can be successfully electropolymerized to form stable, electroactive films. nih.gov The nitro group, in this case, can also be electrochemically active, providing an additional handle for tuning the material's properties.
Key Parameters in Electrochemical Polymerization:
| Parameter | Influence on Polymer Properties |
| Applied Potential | Affects the polymerization rate, polymer morphology, and conductivity. |
| Solvent and Electrolyte | Influences the solubility of the monomer and the conductivity of the polymerization medium. |
| Monomer Concentration | Impacts the rate of polymerization and the thickness of the resulting polymer film. |
| Electrode Material | Can influence the adhesion and morphology of the polymer film. |
Influence of Reaction Conditions on Polymer Architecture and Chiral Integrity
The reaction conditions play a critical role in determining the final properties of the synthesized polymer, particularly its architecture and chiral integrity. rsc.org Even minor changes in the reaction environment can have significant effects on the outcome of the polymerization. rsc.org
Temperature:
High Temperatures: Can lead to increased reaction rates but also risk racemization of the chiral centers and potential side reactions or degradation of sensitive functional groups like the nitro group.
Low Temperatures: Generally favor the preservation of chirality but may result in slower reaction rates and lower polymer yields.
Solvent:
The choice of solvent can affect the solubility of the monomers and the growing polymer chains, which in turn influences the polymer's molecular weight and morphology.
The polarity of the solvent can also impact the stereochemistry of the polymerization, in some cases influencing the helical conformation of the polymer chain.
Catalyst:
The type of catalyst and its concentration are crucial, especially in methods like ROMP. The catalyst's activity and selectivity will directly determine the polymer's molecular weight, polydispersity, and the retention of chirality. rsc.org
In polycondensation, the choice of activating agents or catalysts can influence the reaction rate and minimize side reactions.
Monomer Purity:
The presence of impurities in the monomer can act as chain terminators or lead to defects in the polymer structure, affecting its final properties.
For chiral polymers, the enantiomeric purity of the starting monomer is paramount to achieving a polymer with high optical activity.
The interplay of these factors must be carefully optimized to achieve the desired Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine)) with a well-defined architecture and preserved chiral integrity.
Advanced Structural Elucidation and Stereochemical Analysis of Poly S 1 4 Nitrophenyl 2 Pyrrolidine
Spectroscopic Characterization Beyond Basic Identification
Basic spectroscopic methods often provide a preliminary confirmation of a polymer's identity. However, to understand the nuanced structural details that govern its function, more sophisticated techniques are required.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the chemical environment of atomic nuclei. rsc.org For Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine), advanced NMR methods are essential for a detailed microstructural analysis.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of the polymer. These assignments are crucial for confirming the connectivity of the repeating unit, ensuring that the polymerization has proceeded as expected.
Furthermore, the tacticity of the polymer chain, which describes the stereochemical arrangement of the chiral centers along the backbone, can be investigated. While the monomer unit itself is chiral, the polymerization process could potentially lead to different stereochemical relationships between adjacent monomer units. High-resolution ¹H NMR can reveal triad (B1167595) sequences (isotactic, syndiotactic, atactic), which present as distinct, albeit often broad, peaks in the spectrum. researchgate.netresearcher.life For instance, in analogous polymethacrylates, triad peaks for specific protons can be used to estimate the degree of tacticity. researchgate.net
Solid-state NMR (ssNMR) would be particularly valuable for analyzing the polymer in its solid, bulk state, providing insights into the conformation and packing of the polymer chains, which are not accessible in solution-state NMR.
Table 1: Illustrative ¹H NMR Chemical Shift Assignments for a Model Compound related to Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine)
| Proton | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to NO₂) | 8.15 | d |
| Aromatic (meta to NO₂) | 7.60 | d |
| Pyrrolidine (B122466) CH | 4.5-4.7 | m |
| Pyrrolidine CH₂ | 3.0-3.5 | m |
| Pyrrolidine CH₂ | 1.9-2.2 | m |
Note: This data is illustrative and based on typical values for nitrophenyl and pyrrolidine moieties. nih.gov Actual values for the polymer may vary.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within the polymer. The IR spectrum for a nitrophenyl-containing compound would be expected to show characteristic absorption bands for the nitro group (NO₂), typically around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching). nih.gov
Beyond simple functional group identification, these techniques can probe the polymer's conformation. Changes in the intensity or position of certain bands can indicate specific rotational isomers or the presence of hydrogen bonding and other intermolecular interactions. For instance, shifts in the C-N stretching vibrations of the pyrrolidine ring or the aromatic C-H bending modes could suggest specific chain packing arrangements in the solid state.
Table 2: Representative Vibrational Frequencies for Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine)
| Functional Group | Illustrative Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |
| Aliphatic C-H Stretch | 2950-2850 | FTIR/Raman |
| NO₂ Asymmetric Stretch | ~1520 | FTIR |
| Aromatic C=C Stretch | 1600, 1490 | FTIR/Raman |
| NO₂ Symmetric Stretch | ~1340 | FTIR |
| C-N Stretch | 1300-1200 | FTIR/Raman |
Note: This data is illustrative and based on typical values for the constituent functional groups. nih.gov
Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the polymer. The nitrophenyl chromophore in Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine) is expected to exhibit strong absorption in the UV region. The position and intensity of the absorption bands provide information about the electronic structure of the polymer.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since the polymer is synthesized from an (S)-enantiomer, it is expected to be optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum would provide a unique fingerprint of the polymer's chiral structure, with the sign and magnitude of the Cotton effects being sensitive to the conformation of the polymer backbone and the electronic interactions between the chiral pyrrolidine and the nitrophenyl groups. In related chiral polymers, CD spectroscopy is essential for confirming the retention of chirality and studying the polymer's secondary structure in solution.
X-ray Diffraction Analysis of Oligomers or Model Compounds for Definitive Stereochemistry and Conformation
While spectroscopy provides valuable information, X-ray diffraction (XRD) on a single crystal offers the most definitive determination of stereochemistry and conformation. acs.org Obtaining single crystals of a high molecular weight polymer suitable for XRD is often challenging. Therefore, this technique is typically applied to oligomers or carefully chosen model compounds that are representative of the repeating unit of the polymer.
A successful crystallographic study of an oligomer of Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine) would unambiguously confirm the (S)-configuration of the pyrrolidine ring. researchgate.netmdpi.comresearchgate.net Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the pyrrolidine ring and the orientation of the nitrophenyl substituent relative to the polymer backbone. acs.org This information is invaluable for understanding how the polymer chains might pack in the solid state and for validating computational models of the polymer's structure. Studies on related nitrophenyl-containing heterocyclic compounds have provided detailed insights into their molecular structures through X-ray crystallography. acs.org
Advanced Chromatography for Polymer Characterization and Chiral Purity Assessment
Chromatographic techniques are indispensable for characterizing the molecular weight distribution and purity of polymers.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of a polymer. sepscience.comnumberanalytics.com The technique separates polymer molecules based on their hydrodynamic volume in solution. numberanalytics.com Larger molecules elute from the chromatography column faster than smaller molecules. numberanalytics.com
A GPC analysis of Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine) would yield several important parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw/Mn. The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution of chain lengths, which is typical for most polymerization methods. lcms.cz
The choice of eluent and column is critical for achieving good separation. For a polymer like Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine), solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) might be suitable. The use of multi-detector GPC systems, which may include refractive index, light scattering, and viscometer detectors, can provide more comprehensive information about the polymer's size, shape, and architecture in solution. sepscience.com
Table 3: Illustrative GPC Data for a Sample of Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine)
| Parameter | Illustrative Value |
| Mn ( g/mol ) | 45,000 |
| Mw ( g/mol ) | 67,500 |
| PDI (Mw/Mn) | 1.5 |
Note: This data is illustrative and represents a typical polydisperse polymer sample. lcms.cz
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The determination of the stereochemical purity of asymmetrically synthesized polymers is crucial for understanding their structure-property relationships. For chiral polymers such as POLY(((S)-1-(4-nitrophenyl)-2-pyrrolidine)methyl]methacrylate), chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely used analytical technique for the quantification of enantiomeric excess (e.e.). This method allows for the separation and quantification of enantiomers, providing critical insights into the stereoregularity of the polymer.
The fundamental principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase (CSP). chromatographyonline.com A CSP is an achiral solid support, typically silica (B1680970) gel, that has been chemically modified with a chiral selector. As the solution containing the enantiomeric mixture passes through the HPLC column packed with the CSP, the enantiomers form transient, diastereomeric complexes with the chiral selector. The differing stability of these diastereomeric complexes leads to different retention times for each enantiomer, enabling their separation.
The successful separation of enantiomers is dependent on several factors, including the choice of CSP, the composition of the mobile phase, and the column temperature. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for a broad range of chiral compounds. chromatographyonline.com
Research Findings in Chiral HPLC Analysis
While specific research detailing the chiral HPLC analysis of the polymer POLY(((S)-1-(4-nitrophenyl)-2-pyrrolidine)methyl]methacrylate) is not extensively available in the public domain, the methodology can be understood through the analysis of its monomer or closely related chiral molecules containing the 4-nitrophenyl and pyrrolidine moieties. The enantiomeric purity of the monomer is a critical determinant of the stereochemistry of the final polymer.
The enantiomeric excess of the chiral monomer, (S)-1-(4-nitrophenyl)-2-pyrrolidinemethanol, can be determined prior to polymerization. A typical chiral HPLC method would be developed to separate the (S)-enantiomer from any contaminating (R)-enantiomer. The conditions for such an analysis are outlined in the following data table.
Table 1: Illustrative Chiral HPLC Method Parameters for Monomer Analysis
| Parameter | Value/Description |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at a wavelength suitable for the nitrophenyl group (e.g., 290 nm) |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
Following the chromatographic separation, the enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:
e.e. (%) = ([Area of Major Enantiomer - Area of Minor Enantiomer] / [Area of Major Enantiomer + Area of Minor Enantiomer]) x 100
The results of such an analysis provide a quantitative measure of the monomer's enantiopurity, which is essential for synthesizing a polymer with the desired stereochemical structure. The following table illustrates a hypothetical result from a chiral HPLC analysis for the determination of enantiomeric excess.
Table 2: Hypothetical Chiral HPLC Results for Enantiomeric Excess Determination
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| (S)-enantiomer | 8.5 | 99,500 | 99.0% |
| (R)-enantiomer | 10.2 | 500 |
In this illustrative example, the high enantiomeric excess of 99.0% indicates a very successful asymmetric synthesis of the monomer, which would be expected to lead to a highly stereoregular final polymer.
Mechanistic Insights into Functional Performance of Poly S 1 4 Nitrophenyl 2 Pyrrolidine
Catalytic Activity and Enantioselectivity Studies
The catalytic prowess of this polymeric system lies in its ability to activate substrates through the formation of transient chiral intermediates, namely enamines and iminium ions. The (S)-configuration of the pyrrolidine (B122466) scaffold dictates the stereochemical outcome of the reactions, leading to the preferential formation of one enantiomer of the product. The presence of the electron-withdrawing 4-nitrophenyl group on the pyrrolidine nitrogen is anticipated to influence the electronic properties of the catalyst, potentially enhancing its activity and selectivity in certain transformations.
Asymmetric Organocatalysis Mediated by the Polymeric Pyrrolidine Scaffold
The immobilization of the chiral pyrrolidine catalyst onto a polymer support offers several advantages, including ease of separation, recyclability, and potential for use in continuous flow reactors. uva.esmagtech.com.cn The polymeric backbone, however, also plays a crucial role in the catalytic process by influencing the accessibility of the active sites and the local concentration of reactants. mdpi.com
In the realm of asymmetric aldol (B89426) reactions, polymer-supported pyrrolidine catalysts have demonstrated significant efficacy. nih.govmdpi.com The catalytic cycle typically commences with the formation of a nucleophilic enamine intermediate from a ketone donor and the secondary amine of the pyrrolidine catalyst. This chiral enamine then attacks the aldehyde acceptor, leading to the formation of a C-C bond. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
The enantioselectivity of the reaction is governed by the facial selectivity of the enamine's attack on the aldehyde, which is controlled by the stereochemistry of the pyrrolidine ring and the steric hindrance imposed by the polymer support. While specific data for Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine) is not extensively documented in publicly available literature, the performance of analogous polymer-supported pyrrolidine catalysts in the aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) provides valuable insights.
Table 1: Illustrative Catalytic Performance of a Polymer-Supported (S)-Pyrrolidine Catalyst in the Asymmetric Aldol Reaction Data is representative of typical results found in the literature for similar catalysts and is for illustrative purposes.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 24 | 95 | 95:5 | 98 |
| 2 | THF | 25 | 24 | 92 | 93:7 | 96 |
| 3 | CH2Cl2 | 25 | 48 | 88 | 90:10 | 94 |
| 4 | Water | 35 | 12 | 98 | 96:4 | 99 |
The polymeric pyrrolidine scaffold is also highly effective in catalyzing asymmetric Michael additions, another crucial C-C bond-forming reaction. dntb.gov.uarsc.org In this transformation, the catalyst activates the ketone or aldehyde donor to form a chiral enamine, which then undergoes a conjugate addition to an α,β-unsaturated acceptor, such as a nitroolefin. The stereochemical outcome is again determined by the catalyst's ability to direct the approach of the electrophile to a specific face of the enamine.
The design of the polymer support and the nature of the linker attaching the pyrrolidine moiety can significantly impact the catalyst's performance in Michael additions. Porous organic polymers (POPs) have emerged as promising supports due to their high surface area and tunable pore sizes, which can enhance substrate accessibility and catalyst stability. uva.esrsc.org
Table 2: Representative Data for Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by a Polymer-Immobilized (S)-Pyrrolidine This data is illustrative and based on findings for analogous catalytic systems.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 10 | CH2Cl2 | 12 | 98 | 97:3 | 99 |
| 2 | 10 | Toluene | 24 | 95 | 95:5 | 97 |
| 3 | 5 | Water | 8 | 99 | 98:2 | >99 |
| 4 | 10 (recycled, 3rd run) | Water | 10 | 97 | 98:2 | >99 |
The length and nature of the linker arm connecting the pyrrolidine unit to the polymer backbone also play a critical role. A longer, more flexible linker can enhance the accessibility of the active site, mimicking the environment of a homogeneous catalyst, while a shorter, more rigid linker might impose conformational constraints that can affect enantioselectivity. The use of porous organic polymers (POPs) can offer well-defined and accessible catalytic sites within a robust and recyclable framework. uva.es
Metal-Coordination and Cooperative Catalysis
The pyrrolidine nitrogen and the oxygen atoms of the nitro group in Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine) present potential coordination sites for metal ions. This opens up the possibility of developing multifunctional catalysts where the polymer acts as a ligand, enabling cooperative catalysis between the organocatalytic pyrrolidine moiety and a coordinated metal center.
The design of polymer-supported ligands for metal catalysis is a rapidly evolving field. mdpi.com The polymer backbone can serve to stabilize metal nanoparticles or to create well-defined coordination spheres around single metal centers. In the context of Poly(((S)-1-(4-nitrophenyl)-2-pyrrolidine), the pyrrolidine nitrogen can act as a Lewis base to coordinate with a variety of transition metals. The nitro group could also participate in metal binding, potentially leading to the formation of bimetallic or multimetallic centers within the polymer matrix. nih.gov
Synergistic Effects in Chiral Transformations
The application of chiral pyrrolidine-based catalysts, often derived from proline, is a cornerstone of asymmetric organocatalysis. unibo.it These catalysts can activate substrates in a stereoselective manner, for example, through the formation of chiral enamines or iminium ions. nih.gov The efficiency and selectivity of these transformations can be significantly enhanced through synergistic catalysis, where the chiral organocatalyst operates in concert with another catalytic species, such as an achiral metal catalyst. nih.gov
In such synergistic systems, the chiral pyrrolidine-based polymer could activate a carbonyl-containing substrate to form a chiral nucleophile (enamine) or electrophile (iminium ion). nih.gov Simultaneously, a metal co-catalyst could activate the other reactant. nih.gov This dual activation strategy allows for highly controlled and efficient asymmetric bond formation. For instance, pyrrolidine-based catalysts have been designed to synergistically activate both nucleophilic and electrophilic partners through enamine and hydrogen bonding interactions, respectively. unibo.it The rigid structure of the catalyst's backbone often acts as the primary stereocontrolling element. unibo.it While direct studies on POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDINE) in synergistic catalysis are not extensively documented, the principles derived from analogous pyrrolidine systems suggest its potential for such applications. The polymer backbone could serve to stabilize catalytic intermediates or facilitate catalyst recycling, while the fundamental catalytic cycle would be driven by the pyrrolidine moiety.
Chiral Recognition Mechanisms in Chromatographic Separations
Polymeric materials are frequently employed as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers. mdpi.com The effectiveness of a CSP hinges on its ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. eijppr.com The chiral recognition mechanism is a complex interplay of various intermolecular interactions. nih.gov
Interaction Modes Between Polymeric Chiral Stationary Phases and Enantiomers
For a chiral stationary phase to successfully resolve a pair of enantiomers, there must be at least three points of interaction between the CSP and one of the enantiomers, with at least one of these interactions being stereochemically dependent. nih.govcsfarmacie.cz These interactions can be attractive or repulsive and include:
π-π Interactions: The aromatic rings present in both the CSP and the analyte can interact through stacking. The 4-nitrophenyl group in the polymer is a π-electron acceptor and can form strong interactions with analytes containing π-electron donor groups, such as other aromatic rings. eijppr.comscielo.org.mx
Hydrogen Bonding: The polymer may contain hydrogen bond donor or acceptor sites. For instance, the nitrogen atom in the pyrrolidine ring or the oxygen atoms of the nitro group can act as hydrogen bond acceptors, interacting with analytes that have hydrogen bond donor groups (e.g., hydroxyls, amines). scielo.org.mxredalyc.org
The combination of these interactions determines the stability of the diastereomeric complex formed between the CSP and each enantiomer. eijppr.com
Table 1: Potential Interaction Modes in Chiral Separation
| Interaction Type | Polymer Moiety Involved | Analyte Moiety Example |
|---|---|---|
| π-π Stacking | 4-Nitrophenyl Group | Aromatic Rings (e.g., Phenyl, Naphthyl) |
| Hydrogen Bonding | Pyrrolidine Nitrogen, Nitro Group Oxygens | Hydroxyl (-OH), Amine (-NH2) Groups |
| Dipole-Dipole | Nitro Group (-NO2) | Carbonyl (C=O), Cyano (-CN) Groups |
| Steric Hindrance | Chiral Pyrrolidine Ring & Polymer Backbone | Bulky Substituents near Analyte's Chiral Center |
Influence of Polymer Architecture on Chiral Selectivity and Resolution
Molecular Weight and Distribution: Higher molecular weight can lead to more defined three-dimensional structures and potentially more selective binding sites. However, a broad molecular weight distribution (high polydispersity index) might result in a less homogeneous stationary phase with varied recognition capabilities. mdpi.com
Polymer Conformation: The secondary structure of the polymer, such as the formation of helical or random coil conformations, is critical for creating a well-defined chiral environment. nih.govresearchgate.net Studies on other chiral polymers have shown that helical conformations are often more effective for chiral resolution. nih.govresearchgate.net
Immobilization: The method of attaching the polymer to the support material (e.g., silica (B1680970) gel) is vital. Covalent bonding provides a more stable and robust CSP compared to simple coating, allowing for a wider range of mobile phases to be used. nih.gov
Porosity and Surface Area: The physical properties of the stationary phase, such as pore size and surface area, influence the efficiency of the chromatographic separation. A larger surface area generally allows for higher loading capacity and better resolution. nih.gov
Research has shown that even small structural changes in a polymer's architecture can markedly influence the efficiency of chiral recognition. researchgate.net The rigidity and defined spatial arrangement of the chiral selectors within the polymer matrix are paramount for effective enantioseparation. nih.govresearchgate.net
Role of the 4-Nitrophenyl Group in Electronic and Steric Modulation of Reactivity
The 4-nitrophenyl group attached to the pyrrolidine nitrogen is not merely a passive structural component; it actively participates in the chiral recognition process through both electronic and steric effects.
Electronic Effects: The nitro group (-NO2) is a strong electron-withdrawing group. This property significantly influences the electronic density of the entire chiral selector. It makes the attached phenyl ring electron-deficient (a π-acidic aromatic ring), enhancing its ability to participate in π-π stacking interactions with electron-rich aromatic rings of an analyte. csfarmacie.czresearchgate.net This strong charge-transfer type interaction can be a dominant force in the chiral recognition mechanism for suitable analytes. csfarmacie.cz
Applications in Advanced Chemical Systems and Materials Science Non Clinical
Polymer-Supported Catalysts for Sustainable Chemical Synthesis
The immobilization of homogeneous catalysts onto polymeric supports represents a significant advancement in green chemistry, aiming to combine the high efficiency and selectivity of soluble catalysts with the practical advantages of heterogeneous systems. benthamdirect.comrsc.org Polymers functionalized with the chiral pyrrolidine (B122466) moiety, such as POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI) derivatives, have emerged as powerful tools in asymmetric organocatalysis, driving key chemical transformations in a more sustainable manner. eurekaselect.combenthamdirect.comresearchgate.net These polymer-supported catalysts are particularly effective in promoting important carbon-carbon bond-forming reactions, including aldol (B89426) and Michael addition reactions, which are fundamental in the synthesis of complex organic molecules. benthamdirect.comresearchgate.net
Heterogenization is the process of immobilizing a soluble catalyst onto an insoluble solid support, thereby transforming it into a solid-phase catalyst. rsc.orgnih.gov For pyrrolidine-based organocatalysts, this is typically achieved by anchoring the chiral pyrrolidine unit to a polymer backbone, such as polystyrene or polymethacrylate (B1205211). benthamdirect.comresearchgate.net This approach offers several distinct advantages over traditional homogeneous catalysis:
Simplified Catalyst-Product Separation: The solid nature of the catalyst allows for easy removal from the reaction mixture through simple filtration, eliminating the need for complex and energy-intensive purification techniques like column chromatography. rsc.org
Enhanced Catalyst Stability: Immobilization can protect the catalytic sites from degradation, leading to a longer catalyst lifetime. benthamdirect.com
The reusability of these polymeric catalysts is a key metric of their sustainability and economic viability. Research has demonstrated that pyrrolidine-based catalysts supported on polymers can be recovered and reused for multiple reaction cycles with minimal loss of activity or enantioselectivity. researchgate.netnih.govacs.org For instance, certain polystyrene-immobilized proline derivatives have been successfully reused in asymmetric aldol and Michael addition reactions for at least five to seven cycles, consistently affording high yields and enantiomeric excesses. researchgate.netacs.org
Table 1: Representative Data on Reusability of Polymer-Supported Pyrrolidine Catalysts in Asymmetric Reactions
| Catalyst System | Reaction Type | Cycle | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Polystyrene-supported prolinamide | Aldol Reaction | 1 | 98 | 96 | nih.gov |
| Polystyrene-supported prolinamide | Aldol Reaction | 3 | 95 | 95 | nih.gov |
| Polystyrene-supported prolinamide | Aldol Reaction | 5 | 92 | 94 | nih.gov |
| Fluorous (S) pyrrolidine sulfonamide | Aldol Reaction | 1 | 99 | >99 | acs.org |
| Fluorous (S) pyrrolidine sulfonamide | Aldol Reaction | 4 | 98 | >99 | acs.org |
| Fluorous (S) pyrrolidine sulfonamide | Aldol Reaction | 7 | 95 | 98 | acs.org |
Note: Data is illustrative and compiled from studies on similar polymer-supported pyrrolidine systems. The specific performance of this compound) would require direct experimental validation.
The heterogenized nature of polymer-supported catalysts makes them ideally suited for integration into continuous flow reactors. ijprajournal.comnih.gov In a typical setup, the solid catalyst is packed into a column or cartridge, creating a packed-bed reactor. The reactant solutions are then continuously pumped through this reactor, where the chemical transformation occurs on the catalyst surface. ijprajournal.comnih.gov
This continuous manufacturing approach offers significant advantages over traditional batch processing:
Enhanced Process Control and Safety: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality. ijprajournal.com The small reactor volumes enhance heat transfer, mitigating the risks associated with highly exothermic reactions. nih.gov
Increased Efficiency and Throughput: Continuous operation eliminates the downtime associated with filling, heating, cooling, and emptying batch reactors, leading to higher productivity. unimi.it
Facilitated Automation and Scale-Up: Flow systems are readily automated, and scaling up production can often be achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). researchgate.netresearchgate.net
The combination of polymer-supported pyrrolidine catalysts with continuous flow technology paves the way for the automated, efficient, and sustainable production of chiral fine chemicals and pharmaceutical intermediates. nih.gov
Chiral Stationary Phases for Enantioselective Separations
The ability to separate enantiomers—mirror-image isomers of a chiral molecule—is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used method for this purpose. nih.goveijppr.com Polymeric materials functionalized with chiral selectors, such as derivatives of this compound), are at the forefront of CSP development. mdpi.com
A chiral selector is a chiral molecule or moiety that is immobilized onto a support material (typically silica (B1680970) gel) to create a CSP. springernature.com The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers in the mixture and the chiral selector on the CSP. eijppr.comlibretexts.org The differing stability of these complexes leads to different retention times on the chromatography column, allowing for their separation.
Polymers provide an excellent scaffold for designing new chiral selectors. nih.gov Polysaccharides like cellulose (B213188) and amylose, when derivatized with various carbamates, are among the most successful and versatile CSPs. nih.goveijppr.com Similarly, synthetic polymers like polymethacrylates can be functionalized with chiral pendants. The (S)-pyrrolidine moiety, particularly when substituted with aromatic groups like 4-nitrophenyl, can serve as a highly effective chiral selector due to a combination of potential interactions:
Hydrogen Bonding: The pyrrolidine nitrogen and the nitro group can act as hydrogen bond acceptors.
π-π Stacking: The nitrophenyl group provides a π-acidic aromatic ring that can engage in π-π interactions with analytes containing π-basic aromatic systems. eijppr.com
Dipole-Dipole Interactions: The polar functional groups contribute to dipole-dipole interactions.
Steric Interactions: The rigid, chiral structure of the pyrrolidine ring creates a specific three-dimensional environment that forces a steric fit with one enantiomer over the other. epa.gov
The development of new polymeric CSPs involves synthesizing polymers with these chiral recognition sites and immobilizing them onto silica particles to create packing materials for HPLC columns. mdpi.comspringernature.com Studies on amylose-based CSPs have shown that the nature and position of substituents on the phenylcarbamate moieties significantly influence their enantioseparation capabilities for compounds like 4C-substituted pyrrolidin-2-one derivatives. epa.gov
The primary application of these polymeric CSPs is the analytical determination of enantiomeric purity, often expressed as enantiomeric excess (ee). nih.govlibretexts.org This analysis is a critical quality control step in the synthesis of chiral drugs and agrochemicals.
In a typical HPLC analysis, a solution of the chiral compound is injected into a column packed with the polymeric CSP. As the mobile phase carries the sample through the column, the two enantiomers interact differently with the chiral selector, causing them to travel at different speeds and elute from the column at different times. libretexts.orgnih.gov A detector measures the concentration of each enantiomer as it elutes, producing a chromatogram with two separate peaks. The ratio of the areas of these two peaks is used to calculate the enantiomeric purity. libretexts.org
Table 2: Illustrative Enantioseparation Performance of a Pyrrolidine-Related CSP
| Analyte | Chiral Stationary Phase (CSP) | Resolution (Rs) | Separation Factor (α) | Reference |
|---|---|---|---|---|
| 1-(4-nitrophenyl)-ethylamine | Acridino-crown ether derivative | n.a. | 2.05 | researchgate.net |
| Mandelic Acid | Click-dibenzo-18-crown-6-ether | 1.43 | 2.00 | researchgate.net |
| Voriconazole | Cellulose 3,5-dimethylphenylcarbamate | 11.9 | 4.32 | researchgate.net |
| Pirkle's alcohol | Cellulose tris(4-chloro-3-methylphenylcarbamate) | n.a. | 2.87 | researchgate.net |
Note: This table shows examples of separations achieved with various types of CSPs to illustrate typical performance metrics. Resolution (Rs) indicates the degree of separation between two peaks (Rs > 1.5 is baseline separation). The separation factor (α) is the ratio of retention factors and reflects the selectivity of the CSP.
Advanced Materials with Tunable Chiroptical Properties
Chiroptical properties refer to the differential interaction of a chiral material with left- and right-circularly polarized light. This is most commonly measured using circular dichroism (CD) spectroscopy. Polymers with a chiral structure, such as those incorporating the (S)-pyrrolidine moiety, can self-assemble into helical superstructures, leading to significantly amplified chiroptical responses. nih.govresearchgate.net
The synthesis of polymers like this compound) allows for the creation of materials where the chirality is inherent to the repeating monomer unit. The specific arrangement of the chiral pyrrolidine and the chromophoric nitrophenyl group along the polymer backbone can induce a preferred helical conformation. researchgate.net The properties of these materials can be tuned by:
Monomer Structure: Modifying the substituents on the pyrrolidine or phenyl ring can alter the electronic properties and steric interactions, influencing the resulting helical pitch and stability.
Polymer Molecular Weight: The length of the polymer chain can affect the extent and stability of the helical ordering. nih.gov
Processing Conditions: The choice of solvent and processing techniques (e.g., spin-coating, annealing) can influence the long-range order of the polymer chains in thin films, thereby tuning the chiroptical properties. nih.gov
These advanced materials with tunable chiroptical properties are being explored for a range of potential applications in optics and electronics, including circularly polarized light detectors, chiroptical sensors, and spintronic devices where the material's chirality can be used to filter electron spins. nih.govresearchgate.net
Development of Chiral Supramolecular Architectures
The inherent chirality of the (S)-1-(4-nitrophenyl)-2-pyrrolidinemethyl moiety within the polymer backbone provides a powerful tool for directing the formation of complex, higher-order structures. The self-assembly of these polymer chains leads to the creation of chiral supramolecular architectures, where the chirality is transferred from the molecular level to the macroscopic scale. nih.govnih.gov This process is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which guide the polymer chains to adopt specific, ordered arrangements. nih.gov
Research into chiral side-chain liquid crystalline polymers (SCLCPs) has shown that the communication between chiral side-chain mesogens can lead to a dominant supramolecular chirality that can even overrule the configurational chirality of a stereocenter. rsc.org While not a liquid crystalline polymer itself, the principles of chiral communication and transfer are central to the behavior of Poly[((S)-(−)-1-(4-nitrophenyl)-2-pyrrolidinemethyl)methacrylate-co-methyl methacrylate]. The transfer of asymmetry from the chiral monomeric units can result in the formation of enantioenriched helical structures in the supramolecular scaffold. sigmaaldrich.com
The formation of these ordered structures is a critical area of study, as the resulting architecture dictates the material's bulk properties, including its optical and mechanical characteristics. The "sergeant and soldiers" effect, where a small number of chiral units (the "sergeants") can dictate the helicity of a larger number of achiral units (the "soldiers"), is a key principle in understanding the amplification of chirality in such systems. nih.gov This allows for the creation of materials with significant chiroptical effects even with a relatively low concentration of the chiral monomer.
Detailed research into the specific supramolecular structures formed by Poly[((S)-(−)-1-(4-nitrophenyl)-2-pyrrolidinemethyl)methacrylate-co-methyl methacrylate] is ongoing. Characterization techniques such as circular dichroism (CD) spectroscopy are crucial for probing the chiroptical properties and confirming the presence of ordered helical conformations in both solution and solid thin films. nih.gov
Integration into Sensors and Optical Devices
The unique electronic and optical properties of Poly[((S)-(−)-1-(4-nitrophenyl)-2-pyrrolidinemethyl)methacrylate-co-methyl methacrylate], particularly its significant nonlinear optical (NLO) response, make it a prime candidate for integration into advanced sensors and optical devices. sigmaaldrich.com The presence of the nitrophenyl group, a well-known electron-withdrawing moiety, in conjunction with the chiral pyrrolidine ring, contributes to a large second-order nonlinear optical susceptibility. researchgate.net
Polymers exhibiting NLO properties are crucial components in a variety of electrical and optoelectronic devices designed for processing optical signals. nih.gov These applications include interferometers, optical switches, and second harmonic generation (SHG) devices. nih.govtechscience.com The efficiency of SHG from chiral surfaces can be influenced by the polarization of the incident light, a phenomenon that can be exploited in the design of sensitive optical sensors. kuleuven.be
The polymethacrylate backbone of the copolymer provides a robust and processable matrix for the chiral NLO-active side chains. nih.gov Polymethyl methacrylate (B99206) (PMMA) is known for its excellent optical transparency, mechanical stability, and ease of fabrication, making it an ideal platform for creating optical-quality thin films. nih.govresearchgate.net This allows for the straightforward incorporation of the chiral polymer into various device architectures, such as waveguides and photonic crystals. iaea.org
Research has demonstrated the potential of methacrylate-based polymers in sensor applications. For instance, PMMA has been used as a membrane material in optical sensors for the detection of various chemical species. mdpi.com Furthermore, copolymers of methyl methacrylate are utilized in a range of applications due to their tunable properties. nih.govresearchgate.net While specific sensor performance data for Poly[((S)-(−)-1-(4-nitrophenyl)-2-pyrrolidinemethyl)methacrylate-co-methyl methacrylate] is an active area of investigation, the inherent properties of its constituent parts suggest significant potential. The combination of the NLO activity of the chiral side chain with the versatile PMMA backbone opens avenues for the development of highly sensitive and specific optical sensors.
Interactive Data Table: Properties of Poly[((S)-(−)-1-(4-nitrophenyl)-2-pyrrolidinemethyl)methacrylate-co-methyl methacrylate]
| Property | Value | Source |
| Physical Form | Solid | sigmaaldrich.com |
| Chromophore Monomer Content | 20-25 mol % | sigmaaldrich.com |
| Glass Transition Temperature (Tg) | 47 °C (DSC) | sigmaaldrich.com |
| Solubility | Soluble in chloroform (B151607) and toluene | sigmaaldrich.com |
| Application | Nonlinear optical (NLO) applications | sigmaaldrich.com |
Computational and Theoretical Studies on Poly S 1 4 Nitrophenyl 2 Pyrrolidine Systems
Quantum Chemical Calculations (DFT, Ab Initio) for Monomer and Oligomer Properties
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the intrinsic properties of the monomeric unit and short oligomeric chains of PNPP. These calculations provide a detailed picture of the molecule's geometry, stereochemistry, and electronic characteristics.
The conformational landscape of the PNPP monomer, (S)-1-(4-nitrophenyl)-2-pyrrolidinemethyl methacrylate (B99206), is crucial for understanding the stereochemistry of the resulting polymer. The pyrrolidine (B122466) ring, being a five-membered ring, is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The specific conformation is influenced by the substituents on the ring.
Theoretical studies on similar chiral pyrrolidine systems often reveal a delicate balance of steric and electronic effects that govern the preferred conformation. rsc.orgrsc.org For the PNPP monomer, the bulky 4-nitrophenyl group at the N1 position and the methacrylate group at the C2 position will significantly influence the ring's pucker and the relative orientation of these substituents.
Table 1: Predicted Dihedral Angles and Energy Differences for Dominant Monomer Conformers
| Conformer | Dihedral Angle (C2-N1-C(aryl)-C(aryl)) | Relative Energy (kcal/mol) |
| A | ~30° | 0.0 |
| B | ~150° | 1.5 |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational analysis would yield. Actual values would require specific DFT calculations.
The (S)-chirality at the C2 position imposes a specific stereochemical preference, which is predicted to be maintained during polymerization. This inherent chirality is the basis for the polymer's potential applications in asymmetric catalysis and chiral separations.
The electronic properties of the PNPP monomer are dominated by the interplay between the electron-donating pyrrolidine nitrogen and the strongly electron-withdrawing nitrophenyl group. DFT calculations can map the distribution of electron density and identify regions of high or low electrostatic potential.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of reactivity. For the PNPP monomer, the HOMO is expected to be localized primarily on the pyrrolidine ring and the nitrogen atom, indicating its nucleophilic character. Conversely, the LUMO is anticipated to be centered on the nitrophenyl group, highlighting its electrophilic nature and susceptibility to nucleophilic attack. mdpi.com
Table 2: Calculated Electronic Properties of the PNPP Monomer
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | ~5.2 D |
Note: The data in this table is hypothetical and based on typical values for similar aromatic and heterocyclic compounds. Actual values would require specific DFT calculations.
The large dipole moment suggests that the polymer will exhibit significant polar interactions. The electrostatic potential map would visually confirm the charge distribution, showing a negative potential around the nitro group and a more positive potential around the pyrrolidine moiety. This electronic landscape is fundamental to understanding how the polymer interacts with other molecules.
Molecular Dynamics Simulations of Polymer Chains and Interactions
While quantum chemical calculations are excellent for small systems, molecular dynamics (MD) simulations are employed to study the behavior of large polymer chains and their interactions with their environment over time. researchgate.netyoutube.commdpi.com
MD simulations can predict the three-dimensional structure and dynamics of a PNPP chain. In solution, the polymer's conformation will be influenced by solvent interactions. In a good solvent, the polymer chain is expected to adopt an extended, random coil conformation to maximize solvent-polymer interactions. In a poor solvent, the chain will likely collapse into a more compact, globular structure to minimize unfavorable contacts.
The flexibility of the polymer backbone and the rotational freedom of the nitrophenyl-pyrrolidine side chains can be quantified through analysis of dihedral angle distributions and persistence length. The bulky side groups are expected to introduce significant steric hindrance, leading to a relatively rigid polymer backbone compared to simpler polymethacrylates. usf.edunih.gov
A key application of PNPP is in heterogeneous catalysis, where the chiral pyrrolidine moiety can act as a catalytic site. rsc.orgresearchgate.net MD simulations are instrumental in modeling the binding of substrates to these catalytic sites. By simulating the polymer in the presence of reactant molecules, it is possible to identify the preferred binding modes and calculate the binding free energy.
Furthermore, combined quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the transition state of a catalyzed reaction. In this approach, the catalytically active site and the substrate are treated with a high level of quantum mechanical theory, while the rest of the polymer and the solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the elucidation of the reaction mechanism and the origin of enantioselectivity.
Future Research Directions and Potential Innovations
Design of Next-Generation Polymeric Chiral Catalysts with Enhanced Efficiency and Selectivity
The development of next-generation polymeric chiral catalysts focuses on maximizing catalytic activity and stereoselectivity. cmu.edu Future research will likely concentrate on several key areas:
Polymer Backbone Optimization: The nature of the polymer support significantly influences the catalyst's performance. nih.gov Research is moving towards the use of polymers with well-defined architectures, such as those prepared by controlled radical polymerization techniques. nih.gov The rigidity, polarity, and steric environment of the polymer chain can be fine-tuned to create a microenvironment around the catalytic site that enhances its activity and selectivity. cmu.edunih.gov
Linker Design: The linker connecting the chiral catalytic unit to the polymer backbone is another critical design element. nih.gov Optimizing the length and flexibility of the linker can improve the accessibility of the catalytic sites to the reactants, leading to higher reaction rates.
Cooperative Catalysis: Future designs may incorporate multiple catalytic functionalities onto the same polymer support. This can lead to cooperative effects where different catalytic units work in synergy to promote complex transformations with high efficiency and selectivity.
Hierarchical Porous Structures: Creating polymers with hierarchical pore structures can improve mass transport within the catalyst, ensuring that reactants can easily reach the active sites and products can diffuse out. youtube.com This is particularly important for reactions in the liquid phase where diffusion limitations can be significant.
Integration of Poly(((S)-1-(4-Nitrophenyl)-2-Pyrrolidine) into Multifunctional Advanced Materials
The integration of these chiral polymers into multifunctional materials is a promising area of research with applications beyond catalysis. mdpi.com
Smart Materials: By incorporating stimuli-responsive moieties, it is possible to create "smart" catalysts that can be switched on or off by external signals such as light, temperature, or pH. rsc.org This allows for precise control over the catalytic process.
Magnetic Separation: Attaching the polymeric catalyst to magnetic nanoparticles facilitates easy separation and recovery of the catalyst from the reaction mixture using an external magnetic field. nih.gov This simplifies product purification and enhances the reusability of the catalyst.
Biomedical Applications: Chiral polymers are being explored for various biomedical applications, including drug delivery and tissue engineering. mdpi.com The inherent chirality of these materials can lead to specific interactions with biological systems.
Chiral Sensing and Separation: The chiral recognition capabilities of these polymers make them suitable for use as chiral stationary phases in chromatography for the separation of enantiomers or as active components in chiral sensors. cmu.edu
Exploration of Novel Polymerization Techniques for Tailored Architectures
The development of advanced polymerization techniques allows for precise control over the architecture of the polymeric catalyst, which in turn affects its properties and performance.
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) enable the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block, graft, and star polymers. nih.govnih.gov
Ring-Opening Metathesis Polymerization (ROMP): ROMP is another powerful tool for synthesizing functional polymers with high degrees of control over their structure. nih.gov
Polymerization-Induced Self-Assembly (PISA): PISA is a versatile method for the in-situ preparation of well-defined chiral polymer nano-objects with various morphologies, such as spheres, worms, and vesicles. researchgate.netrsc.org The morphology of these self-assembled structures can be controlled by the chirality of the monomers used. rsc.org
| Polymerization Technique | Key Advantages for Chiral Polymer Synthesis |
| RAFT | Well-defined copolymers, control over molecular weight, applicable to a wide range of monomers. nih.gov |
| ATRP | Precise control over polymer architecture, synthesis of block and graft copolymers. nih.gov |
| ROMP | Synthesis of highly functionalized polymers, tolerance to various functional groups. nih.gov |
| PISA | In-situ formation of nano-objects with tunable morphologies, efficient one-pot synthesis. researchgate.netrsc.org |
Advanced In-Situ Characterization Techniques for Mechanistic Elucidation During Reactions
A deep understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts. Advanced in-situ characterization techniques allow for the real-time monitoring of catalytic reactions, providing invaluable insights into the structure and behavior of the catalyst under operating conditions. shu.edu.cnmdpi.com
In-Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to identify reaction intermediates and monitor their evolution over time. mdpi.comresearchgate.net This helps to elucidate the reaction pathway and identify the rate-determining step.
In-Situ Microscopy: Environmental Transmission Electron Microscopy (ETEM) allows for the direct visualization of the catalyst at the atomic scale during the reaction. mdpi.com This can reveal dynamic changes in the catalyst's structure and morphology. mdpi.com
Operando Techniques: Operando spectroscopy combines in-situ characterization with simultaneous measurement of catalytic activity. numberanalytics.com This provides a direct correlation between the catalyst's properties and its performance, facilitating a deeper understanding of the structure-activity relationship. numberanalytics.com
The continued development and application of these advanced characterization tools will undoubtedly accelerate the discovery and optimization of next-generation polymeric chiral catalysts. shu.edu.cn
Q & A
Q. What synthetic methodologies are commonly employed for preparing (S)-1-(4-nitrophenyl)-2-pyrrolidine derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrazole or pyrrolidine precursors. For example:
- Step 1: React 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with hydrazinecarbodithioate or hydrazinecarbothioamide to form hydrazine derivatives.
- Step 2: Treat intermediates with hydrazonoyl chlorides in absolute ethanol under reflux, using triethylamine as a base, to yield 1,3,4-thiadiazole derivatives .
- Step 3: For stereochemical control, chiral resolution techniques or asymmetric synthesis may be applied. For instance, (S)-configured derivatives like [(S)-1-(4-nitrophenyl)-2-pyrrolidinyl]methyl acrylate are synthesized via enantioselective esterification, confirmed by InChI and NMR .
Key Considerations:
- Use anhydrous solvents to avoid side reactions.
- Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of (S)-1-(4-nitrophenyl)-2-pyrrolidine derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl groups) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Stereochemistry is confirmed via splitting patterns and coupling constants (e.g., J = 6–8 Hz for axial-equatorial protons) .
- IR Spectroscopy: Detect carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., m/z 234.3 for C13H18N2O2 derivatives) .
- Elemental Analysis: Ensure <0.4% deviation between theoretical and observed C/H/N ratios .
Data Interpretation Example:
| Technique | Key Peaks/Observations | Structural Confirmation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.2 (d, 2H, Ar-H), δ 3.1 (m, pyrrolidine) | Nitrophenyl and pyrrolidine moieties confirmed |
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in chiral pyrrolidine derivatives?
Methodological Answer:
- Asymmetric Catalysis: Use chiral catalysts (e.g., BINOL-derived ligands) during key steps like esterification or cyclization .
- Chiral Resolution: Separate racemic mixtures via diastereomeric salt formation (e.g., using tartaric acid) .
- Dynamic Kinetic Resolution: Combine enzymatic resolution with in-situ racemization for high ee (>95%) .
Case Study:
In the synthesis of (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidine methanol, enzymatic esterification with lipases (e.g., CAL-B) achieved 98% ee, confirmed by polarimetry and chiral HPLC .
Q. How should researchers resolve discrepancies between experimental and computational spectral data?
Methodological Answer:
- Cross-Validation: Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09). Discrepancies in pyrrolidine ring proton shifts may arise from solvent effects or dynamic conformations .
- Variable-Temperature NMR: Identify dynamic processes (e.g., ring puckering) causing peak broadening at room temperature .
- X-ray Crystallography: Resolve ambiguous structures by obtaining single-crystal data .
Example:
A derivative showed unexpected ¹H NMR splitting for nitrophenyl protons. DFT simulations revealed solvent-induced polarization effects, confirmed by DMSO-d6 vs. CDCl₃ comparisons .
Q. What biological evaluation strategies are used for assessing antimicrobial activity?
Methodological Answer:
- Agar Diffusion Assay: Test compounds (10–100 µg/mL) against E. coli, B. mycoides, and C. albicans. Measure inhibition zones (mm) .
- Minimum Inhibitory Concentration (MIC): Determine MIC via broth microdilution (e.g., 6.25–50 µg/mL) .
Activity Data (Representative):
| Compound Class | Most Active Strains | MIC Range (µg/mL) |
|---|---|---|
| 1,3,4-Thiadiazoles | C. albicans | 12.5–25 |
| Pyrazolyl Derivatives | E. coli | 25–50 |
Four 1,3,4-thiadiazole derivatives outperformed others, showing 2–4x lower MIC values against fungi .
Q. How do substituent variations on the pyrrolidine ring influence antimicrobial efficacy?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., NO₂): Enhance membrane penetration via increased lipophilicity, improving activity against Gram-negative bacteria .
- Steric Effects: Bulky substituents (e.g., 4-methylphenyl) reduce activity by hindering target binding .
SAR Table:
| Substituent Position | Functional Group | Antimicrobial Activity (vs. E. coli) |
|---|---|---|
| 2-Pyrrolidine | Methanol | Moderate (MIC = 50 µg/mL) |
| 1-(4-Nitrophenyl) | Thiadiazole | High (MIC = 12.5 µg/mL) |
Derivatives with 1,3,4-thiadiazole moieties show superior activity due to enhanced H-bonding with microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
